Lipophilicity Advantage: LogP Comparison with the Unsubstituted 1,3-Dioxane-Benzoic Acid Analog
The target compound exhibits a computed LogP of 3.24, significantly higher than the 1.82 LogP of the unsubstituted 4-(1,3-dioxan-2-yl)benzoic acid . This 1.42 log-unit increase represents an approximately 26-fold higher octanol-water partition coefficient, indicating enhanced lipophilicity that can improve passive membrane permeability in cell-based assays and facilitate extraction into organic solvents during synthesis or purification.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.24 |
| Comparator Or Baseline | 4-(1,3-Dioxan-2-yl)benzoic acid; LogP = 1.82 |
| Quantified Difference | ΔLogP = +1.42 (approx. 26-fold higher partition coefficient) |
| Conditions | Computed values from Chemsrc database using standardized prediction algorithms |
Why This Matters
For procurement decisions in drug discovery or agrochemical intermediate synthesis, a 26-fold difference in lipophilicity can determine whether a compound reaches intracellular targets or partitions into desired organic phases, directly impacting experimental success.
